molecular formula C19H23N7O5 B13822787 1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea

1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea

Cat. No.: B13822787
M. Wt: 429.4 g/mol
InChI Key: CUAVFYXTIYMQSY-SCFUHWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AB-MECA involves several steps, starting with the preparation of the ribose moiety and the subsequent attachment of the adenine base. The synthetic route typically includes the following steps:

    Preparation of the ribose moiety:

    Attachment of the adenine base: The adenine base is then attached to the ribose moiety through a glycosidic bond.

    Introduction of the aminobenzyl group:

Chemical Reactions Analysis

AB-MECA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

AB-MECA exerts its effects by binding to and activating A3 adenosine receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various downstream effects, including anti-inflammatory and cytoprotective actions . The molecular targets and pathways involved in AB-MECA’s mechanism of action include the inhibition of adenylate cyclase, modulation of ion channels, and activation of various intracellular signaling pathways .

Comparison with Similar Compounds

AB-MECA is unique among A3 adenosine receptor agonists due to its high affinity and selectivity for the A3 receptor. Similar compounds include:

AB-MECA’s uniqueness lies in its specific structural modifications, which confer high affinity and selectivity for the A3 adenosine receptor, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H23N7O5

Molecular Weight

429.4 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea

InChI

InChI=1S/C19H23N7O5/c1-21-19(30)25(6-10-2-4-11(20)5-3-10)16-13-17(23-8-22-16)26(9-24-13)18-15(29)14(28)12(7-27)31-18/h2-5,8-9,12,14-15,18,27-29H,6-7,20H2,1H3,(H,21,30)/t12-,14-,15-,18-/m1/s1

InChI Key

CUAVFYXTIYMQSY-SCFUHWHPSA-N

Isomeric SMILES

CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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